DS-3801b

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1369412-66-7 |

|---|---|

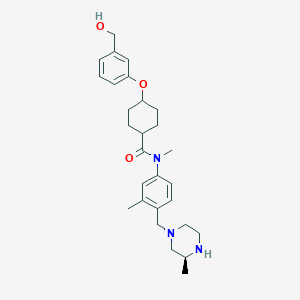

Molecular Formula |

C28H39N3O3 |

Molecular Weight |

465.6 g/mol |

IUPAC Name |

4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C28H39N3O3/c1-20-15-25(10-7-24(20)18-31-14-13-29-21(2)17-31)30(3)28(33)23-8-11-26(12-9-23)34-27-6-4-5-22(16-27)19-32/h4-7,10,15-16,21,23,26,29,32H,8-9,11-14,17-19H2,1-3H3/t21-,23?,26?/m0/s1 |

InChI Key |

XCVUPJBVKKACQB-ZMWWRJPQSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1)CC2=C(C=C(C=C2)N(C)C(=O)C3CCC(CC3)OC4=CC=CC(=C4)CO)C |

Canonical SMILES |

CC1CN(CCN1)CC2=C(C=C(C=C2)N(C)C(=O)C3CCC(CC3)OC4=CC=CC(=C4)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of DS-3801b, a Novel GPR38 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-3801b is a potent and selective, orally active, non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2] Its mechanism of action centers on the activation of this receptor in the gastrointestinal (GI) tract, leading to enhanced gastric motility. Preclinical and clinical evidence demonstrates its potential as a therapeutic agent for disorders characterized by delayed gastric emptying, such as gastroparesis. This guide provides a comprehensive overview of the molecular and physiological mechanisms of this compound, including its target interaction, downstream signaling, and functional outcomes, supported by available quantitative data and experimental methodologies.

Core Mechanism: GPR38 Agonism

This compound functions as a direct agonist at the GPR38 receptor, the endogenous receptor for the peptide hormone motilin.[3] GPR38 is primarily expressed on smooth muscle cells within the gastrointestinal tract.[3] By binding to and activating this receptor, this compound mimics the physiological effects of motilin, which plays a crucial role in initiating the migrating motor complex (MMC), a pattern of electromechanical activity observed in the GI tract during fasting.

Receptor Binding and Activation

While specific binding affinity data (e.g., Ki values) from radioligand binding assays for this compound are not publicly available in the reviewed literature, its characterization as a "potent" agonist suggests a high affinity for the GPR38 receptor.[1][2] The binding of this compound to the orthosteric site of GPR38 is thought to induce a conformational change in the receptor, initiating downstream signaling cascades.[1]

Intracellular Signaling Pathway

The activation of GPR38 by this compound is believed to trigger the canonical G protein-coupled receptor (GPCR) signaling cascade.[1] Structural and functional studies of the motilin receptor suggest it couples primarily to the Gq family of G proteins.[4]

Signaling Pathway of this compound at the GPR38 Receptor

Caption: GPR38 signaling cascade initiated by this compound.

The proposed signaling cascade is as follows:

-

Receptor Activation: this compound binds to and activates the GPR38 receptor on the surface of gastrointestinal smooth muscle cells.

-

Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein, leading to its activation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5]

-

Smooth Muscle Contraction: The resulting increase in intracellular calcium concentration is a key event that initiates the cellular machinery responsible for smooth muscle contraction.

Quantitative In Vitro Data

While the primary literature from the discovering entity has not been made publicly available with specific quantitative values, the consistent description of this compound as a "potent" agonist implies significant activity in functional assays.[1][2] For context, other potent, non-macrolide motilin receptor agonists have demonstrated EC₅₀ values in the low nanomolar to sub-nanomolar range in calcium mobilization or other functional assays.[6]

Table 1: Summary of Expected In Vitro Quantitative Data for a Potent GPR38 Agonist

| Parameter | Assay Type | Expected Value Range | Description |

| EC₅₀ | Calcium Mobilization Assay | Low nM to sub-nM | Concentration of this compound that elicits a half-maximal response in intracellular calcium flux. |

| Ki | Radioligand Binding Assay | Low nM | The inhibition constant, representing the affinity of this compound for the GPR38 receptor. |

In Vivo Pharmacodynamic Effect: Accelerated Gastric Emptying

The primary pharmacodynamic effect of this compound is the acceleration of gastric emptying. This has been demonstrated in a Phase 1 clinical trial in healthy subjects.[7]

Clinical Evidence

In a Phase 1 study, administration of a 50 mg single oral dose of this compound resulted in a statistically significant acceleration of gastric emptying compared to placebo.[7] This prokinetic effect is a direct consequence of the agonistic activity of this compound on GPR38 in the upper GI tract.

Table 2: Phase 1 Clinical Trial Gastric Emptying Results [7]

| Parameter | This compound (50 mg) Median Reduction vs. Placebo |

| Gastric Emptying T₁/₂ | 20.8% |

| Gastric Emptying Tlag | 20.6% |

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

A standard method to assess the agonist activity of a compound on a Gq-coupled receptor like GPR38 is a calcium mobilization assay.

Experimental Workflow for Calcium Mobilization Assay

References

- 1. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

DS-3801b: A Comprehensive Technical Guide to a Novel GPR38 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-3801b is a potent and selective, orally active, non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1] Developed by Daiichi Sankyo, this small molecule has been investigated as a promising prokinetic agent for the treatment of gastrointestinal (GI) disorders characterized by delayed motility, such as gastroparesis and chronic constipation.[1][2] This technical guide provides a detailed overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used in its evaluation.

Introduction to GPR38 and its Role in Gastrointestinal Motility

The GPR38 receptor is a Class A G protein-coupled receptor predominantly expressed in the gastrointestinal tract, particularly on smooth muscle cells and enteric neurons.[1] Its endogenous ligand is motilin, a 22-amino acid peptide hormone that plays a crucial role in regulating GI motility, most notably in initiating the migrating motor complex (MMC), a series of coordinated contractions that occur during the fasting state to sweep undigested material through the GI tract.

Activation of GPR38 by an agonist initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction and enhanced GI motility. This makes GPR38 an attractive therapeutic target for conditions associated with impaired GI motor function.

This compound: A Novel Non-Macrolide GPR38 Agonist

This compound was identified as a clinical candidate from a series of N-methylanilide derivatives.[1] Its non-macrolide structure represents a significant advancement over earlier motilin receptor agonists, such as erythromycin, which are associated with limitations including antibiotic activity and the potential for bacterial resistance.

Quantitative In Vitro Pharmacology

The in vitro potency and activity of this compound at the GPR38 receptor have been characterized through functional assays.

| Compound | Target | Assay Type | Species | EC50 (nM) |

| This compound | GPR38 | Calcium Mobilization | Human | 5.3[1] |

| This compound | GPR38 | Calcium Mobilization | Rabbit | 1.3[1] |

GPR38 Signaling Pathway

Activation of the GPR38 receptor by an agonist like this compound initiates a canonical G protein-coupled receptor signaling cascade. The receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key event leading to the contraction of gastrointestinal smooth muscle cells.

GPR38 signaling cascade upon agonist binding.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the functional potency of GPR38 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.

Principle: Cells expressing the GPR38 receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to GPR38 and subsequent activation of the Gq/11 pathway, intracellular calcium is released, leading to an increase in fluorescence that can be measured using a plate reader.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells are stably transfected with a plasmid encoding the human or rabbit GPR38 receptor. Cells are maintained in appropriate culture medium supplemented with antibiotics for selection.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C in the dark.

-

Compound Addition: The plate is placed in a fluorescent microplate reader (e.g., FLIPR). Test compounds, including this compound at various concentrations, are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after the addition of the compound.

-

Data Analysis: The increase in fluorescence is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.

Workflow for the in vitro calcium mobilization assay.

In Vivo Gastrointestinal Motility Assessment in Rabbits

This in vivo model is used to evaluate the prokinetic effects of GPR38 agonists on gastrointestinal transit.

Principle: The transit of a non-absorbable marker through the gastrointestinal tract is measured in conscious rabbits after the administration of the test compound. An increase in the distance traveled by the marker compared to a vehicle control indicates a prokinetic effect.

Methodology:

-

Animal Acclimatization: Male Japanese white rabbits are acclimatized to the laboratory conditions and fasted overnight with free access to water.

-

Compound Administration: this compound or vehicle is administered orally or intravenously.

-

Marker Administration: A non-absorbable marker, such as a charcoal meal or a radiolabeled marker, is administered orally.

-

Transit Time: After a predetermined time, the animals are euthanized.

-

Measurement: The small intestine is carefully excised, and the distance traveled by the marker from the pylorus to the most distal point is measured. The total length of the small intestine is also measured.

-

Data Analysis: The gastrointestinal transit rate is calculated as the percentage of the total length of the small intestine that the marker has traversed.

Clinical Development

A Phase 1, first-in-human study of this compound was conducted in healthy subjects to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. The study demonstrated that single oral doses of this compound were safe and generally well-tolerated. Pharmacodynamic assessments, using the 13C-octanoate breath test, indicated that this compound accelerates gastric emptying, a measure of proximal GI motility.

Conclusion

This compound is a potent, non-macrolide GPR38 agonist with demonstrated prokinetic activity in both preclinical models and early clinical studies. Its mechanism of action, involving the activation of the Gq/11 signaling pathway and subsequent calcium mobilization, is consistent with the known physiology of the motilin receptor. The development of this compound represents a promising advancement in the search for novel therapies for gastrointestinal motility disorders. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

The Role of DS-3801b in Gastrointestinal Motility: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-3801b is a novel, orally active, non-macrolide selective agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3][4] Developed as a potential prokinetic agent, this compound targets the motilin signaling pathway to enhance gastrointestinal (GI) motility.[4][5][6] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, the GPR38 signaling cascade, and its effects on GI motility as demonstrated in clinical trials. While detailed preclinical data from in vitro and in vivo animal studies are not extensively available in the public domain, this guide synthesizes the current knowledge to inform researchers and drug development professionals.

Introduction to this compound

This compound is a small molecule with an N-methylanilide structure, distinguishing it from earlier macrolide-based motilin receptor agonists like erythromycin.[3][4] This structural difference is intended to offer advantages in terms of chemical stability, synthetic accessibility, and potentially an improved pharmacokinetic and pharmacodynamic profile, such as minimizing self-desensitization of the receptor.[2] By selectively targeting the GPR38 receptor, which is predominantly expressed on smooth muscle cells in the GI tract, this compound is being investigated for the treatment of functional gastrointestinal disorders characterized by delayed motility, such as gastroparesis and chronic constipation.[3][4][5]

Mechanism of Action: GPR38 Signaling Pathway

This compound exerts its prokinetic effects by mimicking the action of the endogenous ligand motilin.[5] The binding of this compound to the GPR38 receptor initiates a cascade of intracellular signaling events that ultimately lead to smooth muscle contraction.[5][7] The motilin receptor is coupled to Gq and G13 proteins.[7]

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK).[7] MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.[7]

Simultaneously, the activation of G13 and the DAG pathway can lead to the activation of RhoA-dependent pathways.[7] This involves the activation of Rho kinase and protein kinase C (PKC), which can inhibit myosin light chain phosphatase, further promoting a state of sustained muscle contraction.[7]

Caption: GPR38 signaling pathway activated by this compound.

Preclinical Data

Clinical Studies: Phase 1 Trial in Healthy Subjects

A first-in-human, two-part, single oral dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects.[8]

Experimental Protocol

The study was designed as a randomized, double-blind, placebo-controlled trial.[8]

-

Part A (Dose Escalation): 48 subjects were enrolled in cohorts and received single oral doses of this compound ranging from 1 to 100 mg or a placebo.[8] Each cohort consisted of 6 subjects receiving this compound and 2 receiving placebo.[8]

-

Part B (Gastric Emptying Assessment): 12 subjects received a single 50 mg dose of this compound or a placebo to specifically assess its effect on gastric emptying.[8]

Primary Endpoints:

-

Proximal GI Motility: Assessed by gastric emptying (GE) using the 13C-octanoate breath test.[8] Key parameters measured were the gastric emptying half-time (GE T1/2) and the gastric emptying lag time (GE Tlag).[8]

-

Distal GI Motility: Assessed by the time to first bowel movement (TTFBM) and the consistency of the first bowel movement using the Bristol Stool Scale (BSS).[8]

-

Safety and Tolerability: Monitored through adverse event reporting, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[8]

Caption: Phase 1 Clinical Trial Workflow for this compound.

Results

The administration of this compound was found to be safe and generally well-tolerated at doses up to 50 mg, with mild, predominantly gastrointestinal adverse events reported.[8]

Quantitative Data on Gastrointestinal Motility:

The primary pharmacodynamic effects of this compound on gastrointestinal motility were observed in Part B of the study, where the 50 mg dose was evaluated.

| Parameter | Treatment Group (50 mg this compound) | Placebo Group | Median Reduction vs. Placebo |

| Gastric Emptying Half-Time (GE T1/2) | Data not specified | Data not specified | 20.8%[3][8] |

| Gastric Emptying Lag Time (GE Tlag) | Data not specified | Data not specified | 20.6%[3][8] |

These results indicate that a 50 mg dose of this compound significantly accelerates gastric emptying.[3][8]

In contrast to its effects on proximal GI motility, this compound did not demonstrate a significant impact on distal GI motility.[3][8] There were no significant differences in the time to first bowel movement (TTFBM) or the Bristol Stool Scale (BSS) values across the different dose levels of this compound when compared to placebo.[3][8]

Discussion and Future Directions

The available data suggests that this compound is a promising prokinetic agent with a clear effect on accelerating gastric emptying. Its selective action on the GPR38 receptor offers a targeted approach to managing disorders of upper gastrointestinal motility. The lack of a significant effect on distal motility in the Phase 1 study may suggest a region-specific action of the drug, which could be advantageous in certain clinical settings to avoid unwanted side effects such as diarrhea.

Further research is needed to fully elucidate the therapeutic potential of this compound. This includes:

-

Dose-response relationship: While the Phase 1 study included a dose-escalation component, detailed quantitative data on the effects of different doses on gastric emptying have not been published. Understanding the full dose-response curve is crucial for optimizing therapeutic efficacy.

-

Efficacy in patient populations: The initial studies were conducted in healthy volunteers. Future clinical trials in patients with gastroparesis or other relevant conditions are necessary to establish clinical efficacy.

-

Long-term safety and tolerability: The safety profile of this compound upon chronic administration needs to be evaluated.

-

Publication of preclinical data: The availability of detailed preclinical data would provide a more complete understanding of the compound's pharmacological profile.

Conclusion

This compound is a selective, non-macrolide GPR38 agonist that has been shown to accelerate gastric emptying in healthy volunteers. Its mechanism of action through the Gq/G13-coupled motilin receptor is well-understood in principle. While the publicly available data, particularly from preclinical studies, is limited, the initial clinical findings are encouraging for its further development as a therapeutic agent for gastrointestinal motility disorders. This technical guide provides a summary of the current state of knowledge to aid researchers and clinicians in understanding the potential role of this compound in gastroenterology.

References

- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Motilin receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

DS-3801b: A Novel Non-Macrolide GPR38 Agonist and its Effects on Smooth Muscle Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DS-3801b is a novel, orally active, non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2] GPR38 is predominantly expressed on smooth muscle cells within the gastrointestinal (GI) tract and plays a crucial role in regulating GI motility.[1][2] As a GPR38 agonist, this compound is under investigation as a prokinetic agent for the treatment of functional gastrointestinal disorders such as gastroparesis and chronic constipation.[1][3] This technical guide provides a comprehensive overview of the known effects of this compound on smooth muscle cells, detailing the underlying signaling pathways and relevant experimental methodologies. While specific preclinical quantitative data on this compound's direct effects on smooth muscle cell contractility in vitro are not extensively available in the public domain, this paper synthesizes the current understanding of motilin receptor agonism in these cells to provide a robust framework for researchers.

Introduction to this compound and its Target: GPR38 in Smooth Muscle

This compound is a clinical-stage small molecule developed by Daiichi Sankyo.[2] It is structurally distinct from earlier macrolide-based motilin receptor agonists, a characteristic that may offer an improved pharmacological profile.[4] The primary target of this compound is GPR38, the receptor for the gastrointestinal hormone motilin.[1] Motilin is a 22-amino acid peptide that induces powerful contractions of the GI smooth muscle, contributing to the migrating motor complex (MMC), which is essential for clearing the stomach and small intestine during the fasting state.[1][3]

GPR38 is expressed on the surface of smooth muscle cells in the stomach and intestines.[1][2] Activation of this receptor initiates a signaling cascade that leads to smooth muscle contraction, thereby enhancing gastrointestinal motility.[4] Consequently, GPR38 agonists like this compound are promising therapeutic agents for conditions characterized by delayed gastric emptying and reduced intestinal transit.[3][4]

GPR38 Signaling Pathway in Smooth Muscle Cells

The activation of GPR38 by an agonist such as this compound triggers a well-defined signaling cascade within the smooth muscle cell, culminating in contraction. This process involves the interplay of G proteins, second messengers, and various kinases. The generally accepted pathway is depicted below.

Caption: GPR38 signaling cascade in smooth muscle cells.

Quantitative Data

A Phase 1 clinical trial in healthy subjects demonstrated that a 50 mg oral dose of this compound resulted in a median reduction in gastric emptying half-time (GE T1/2) of 20.8% and a median reduction in the lag phase for gastric emptying (GE Tlag) of 20.6% compared to placebo, indicating a significant prokinetic effect in humans.[3]

Table 1: In Vivo Effects of this compound on Gastric Emptying in Healthy Volunteers

| Parameter | 50 mg this compound (Median % Reduction vs. Placebo) |

| Gastric Emptying Half-Time (GE T1/2) | 20.8% |

| Gastric Emptying Lag Phase (GE Tlag) | 20.6% |

Data from a Phase 1 clinical trial.[3]

Experimental Protocols

The following sections describe general experimental protocols relevant to the assessment of a compound like this compound on smooth muscle cell function.

Isolated Smooth Muscle Tissue Contraction Assay

This ex vivo method directly measures the contractile force of smooth muscle in response to a test compound.

Objective: To quantify the dose-dependent contractile effect of this compound on isolated gastrointestinal smooth muscle strips.

Methodology:

-

Tissue Preparation: Segments of gastrointestinal tissue (e.g., rabbit duodenum or human gastric antrum) are obtained and placed in oxygenated Krebs-Ringer bicarbonate solution.[6] Longitudinal or circular smooth muscle strips are carefully dissected.

-

Organ Bath Setup: The muscle strips are mounted in an organ bath containing Krebs-Ringer solution at 37°C and bubbled with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Viability Check: Tissues are allowed to equilibrate under a resting tension. Viability is confirmed by inducing contraction with a known agent like acetylcholine or potassium chloride.

-

Compound Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

-

Data Acquisition and Analysis: The contractile force is continuously recorded. The response is typically measured as the change in tension from baseline. EC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

Calcium Mobilization Assay in Cultured Smooth Muscle Cells

This in vitro assay measures the increase in intracellular calcium concentration, a key second messenger in smooth muscle contraction.

Objective: To determine the potency of this compound in inducing calcium mobilization in cultured smooth muscle cells.

Methodology:

-

Cell Culture: Primary smooth muscle cells (e.g., human aortic or intestinal smooth muscle cells) or a cell line stably expressing GPR38 are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are then exposed to varying concentrations of this compound.

-

Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader or a fluorescence microscope. The fluorescence intensity is proportional to the intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.

Caption: General experimental workflow for assessing smooth muscle effects.

Conclusion

This compound is a promising non-macrolide GPR38 agonist with demonstrated prokinetic effects in clinical settings. Its mechanism of action is rooted in the activation of the motilin receptor on gastrointestinal smooth muscle cells, leading to a signaling cascade that promotes contraction. While detailed public data on its in vitro potency in smooth muscle cell systems is limited, the established understanding of GPR38 signaling provides a strong basis for its observed physiological effects. Further publication of preclinical data will be invaluable for a more complete understanding of its pharmacological profile at the cellular level. This guide provides researchers and drug developers with the foundational knowledge of the target, its signaling pathway, and the methodologies used to evaluate compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

Investigating the downstream signaling of DS-3801b

An In-depth Technical Guide to the Downstream Signaling of DS-3801b

Introduction

This compound is a novel, orally active, non-macrolide small molecule that functions as a selective agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor (MTLR).[1][2] GPR38 is predominantly expressed on smooth muscle cells within the gastrointestinal (GI) tract and plays a crucial role in regulating GI motility.[1][3] Motilin, the endogenous ligand for GPR38, is a 22-amino acid peptide hormone that stimulates contractions in the stomach and small intestine, particularly during the fasting state.[1][4] By mimicking the action of motilin, this compound is being investigated as a prokinetic agent for the treatment of functional GI disorders characterized by delayed gastric emptying, such as gastroparesis and chronic constipation.[1][5] This guide provides a detailed overview of the downstream signaling pathways activated by this compound, supported by available quantitative data and detailed experimental protocols.

Mechanism of Action and Downstream Signaling Pathways

As a GPR38 agonist, this compound initiates its biological effects by binding to and activating the motilin receptor.[6] GPR38 is coupled to the Gq class of heterotrimeric G proteins.[7] Upon agonist binding, a conformational change in the receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is a key event in smooth muscle contraction. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which can phosphorylate various downstream targets, further contributing to the cellular response. Additionally, GPCR activation can lead to the stimulation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, potentially involving the activation of ERK1/2.[6]

Caption: Downstream signaling pathway of this compound via the GPR38 receptor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound from preclinical and clinical studies.

| Parameter | Value | Assay/Method | Source |

| In Vitro Potency | |||

| pEC50 | 8.3 | Not specified | [8] |

| EC50 | 5.3 nM | Calculated from pEC50 | [8] |

| Phase 1 Clinical Data | |||

| Dose Range (Single Oral) | 1 mg to 100 mg | Phase 1, first-in-human study | [1][2] |

| Gastric Emptying (GE) T1/2 | 20.8% median reduction (at 50 mg) | 13C-octanoate breath test in healthy subjects | [2] |

| Gastric Emptying (GE) Tlag | 20.6% median reduction (at 50 mg) | 13C-octanoate breath test in healthy subjects | [2] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the investigation of this compound's downstream signaling are provided below.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the activation of Gq-coupled receptors like GPR38. It measures the transient increase in intracellular calcium concentration following receptor stimulation.

Objective: To quantify the dose-dependent increase in intracellular calcium elicited by this compound in cells expressing GPR38.

Materials:

-

HEK293 or CHO cells stably expressing human GPR38.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS, 1% Penicillin-Streptomycin.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

This compound stock solution (in DMSO).

-

Positive control (e.g., motilin).

-

Microplate reader with fluorescence detection and automated injection capabilities (e.g., FLIPR, FlexStation).

-

Black-walled, clear-bottom 96- or 384-well microplates.

Methodology:

-

Cell Culture: Plate GPR38-expressing cells onto microplates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove culture medium from the cells and add the loading buffer.

-

Incubate for 60 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer to remove excess dye, leaving a final volume of buffer in each well.

-

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer in a separate compound plate.

-

Measurement:

-

Place the cell plate and compound plate into the microplate reader.

-

Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Program the instrument to automatically inject the compound dilutions into the cell plate.

-

Continue recording fluorescence for at least 60-120 seconds post-injection to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence (F) is normalized to the baseline fluorescence (F0) as ΔF/F0 or (F - F0)/F0.

-

The peak fluorescence response is determined for each concentration.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

-

Caption: Workflow for the intracellular calcium mobilization assay.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of a stable downstream metabolite of IP3, inositol monophosphate (IP1).

Objective: To measure the dose-dependent accumulation of IP1 in GPR38-expressing cells following stimulation with this compound.

Materials:

-

GPR38-expressing cells.

-

Assay buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation).

-

This compound stock solution.

-

IP1 competition immunoassay kit (e.g., HTRF, ELISA).

-

Cell lysis buffer.

-

Microplate reader capable of detecting the assay signal (e.g., HTRF-compatible reader).

Methodology:

-

Cell Stimulation:

-

Plate GPR38-expressing cells and grow to the desired confluency.

-

Remove culture medium and add assay buffer containing LiCl.

-

Add serial dilutions of this compound or control compounds to the cells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

-

Cell Lysis: Add the lysis buffer provided in the kit to each well to stop the reaction and release intracellular IP1.

-

IP1 Detection:

-

Transfer cell lysates to the detection plate.

-

Add the detection reagents from the immunoassay kit (e.g., IP1-d2 acceptor and anti-IP1 cryptate). These reagents will compete with the IP1 in the sample.

-

Incubate as per the kit's instructions (e.g., 60 minutes at room temperature).

-

-

Measurement: Read the plate on a compatible microplate reader. The signal generated is inversely proportional to the concentration of IP1 in the sample.

-

Data Analysis:

-

Convert the raw signal to IP1 concentrations using a standard curve.

-

Plot the IP1 concentration against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50.

-

Gastric Emptying Breath Test (¹³C-Octanoate)

This non-invasive clinical method was used to assess the pharmacodynamic effect of this compound on gastric motility in healthy subjects.[2]

Objective: To measure the rate of gastric emptying after administration of this compound.

Materials:

-

Test meal labeled with ¹³C-octanoic acid (e.g., scrambled eggs).

-

This compound or placebo capsules.

-

Breath collection bags.

-

Infrared spectrometer or gas chromatography-mass spectrometer for ¹³CO₂ analysis.

Methodology:

-

Baseline: After an overnight fast, a baseline breath sample is collected.

-

Dosing: The subject ingests the this compound or placebo capsule.

-

Test Meal: After a specified time post-dosing, the subject consumes the ¹³C-labeled test meal.

-

Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15 minutes) for several hours (e.g., 4-6 hours).

-

Mechanism:

-

Octanoic acid is not absorbed in the stomach.

-

Once the meal empties from the stomach into the small intestine, the ¹³C-octanoic acid is rapidly absorbed and metabolized in the liver.

-

This metabolism produces ¹³CO₂, which is exhaled in the breath.

-

-

Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured.

-

Data Analysis:

-

The rate of ¹³CO₂ excretion over time reflects the rate of gastric emptying.

-

Mathematical models are used to fit the excretion curve and calculate key parameters:

-

GE Tlag: The initial lag phase before gastric emptying begins.

-

GE T1/2 (half-emptying time): The time it takes for half of the labeled meal to empty from the stomach.

-

-

These parameters are compared between the this compound and placebo groups. A reduction in Tlag and T1/2 indicates accelerated gastric emptying.[2]

-

Conclusion

This compound is a potent GPR38 agonist that activates the canonical Gq-protein signaling pathway. Its mechanism of action, centered on the stimulation of PLC and subsequent increase in intracellular calcium, provides a direct molecular basis for its prokinetic effects on gastrointestinal smooth muscle. Preclinical and clinical data have confirmed its ability to activate this pathway and accelerate gastric emptying. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel motilin receptor agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]

- 7. genecards.org [genecards.org]

- 8. motilin receptor | Motilin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-Depth Technical Guide to DS-3801b and its Impact on Motilin Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-3801b is a novel, orally active, non-macrolide selective agonist of the motilin receptor (GPR38), a G protein-coupled receptor that plays a pivotal role in regulating gastrointestinal motility.[1] Developed as a potential prokinetic agent, this compound is under investigation for the treatment of functional gastrointestinal disorders such as gastroparesis and chronic constipation.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, impact on motilin signaling pathways, and detailed experimental protocols.

Introduction to Motilin and the Motilin Receptor (GPR38)

Motilin is a 22-amino acid peptide hormone primarily secreted by enteroendocrine cells in the upper small intestine. Its primary function is to regulate the migrating motor complex (MMC), a distinct pattern of gastrointestinal motility that occurs during the fasting state to sweep undigested material through the digestive tract. The biological effects of motilin are mediated through its receptor, GPR38, which is expressed on smooth muscle cells and enteric neurons of the gastrointestinal tract.[2]

This compound: A Novel Non-Macrolide GPR38 Agonist

This compound was identified as a potent and selective agonist of the motilin receptor through a series of N-methylanilide derivatives.[2] Its non-macrolide structure represents a significant advancement from earlier motilin receptor agonists, such as erythromycin, which are associated with limitations like antibiotic activity and the development of tachyphylaxis. This compound has been optimized for improved oral bioavailability and metabolic stability.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity of this compound

| Parameter | Value | Species | Assay Type |

|---|---|---|---|

| EC50 (GPR38) | 1.2 nM | Human | Calcium Mobilization Assay |

| Selectivity | >1000-fold | Human | Against a panel of other GPCRs |

Data extracted from preclinical studies.

Table 2: Phase 1 Clinical Trial Pharmacokinetic Parameters of this compound in Healthy Subjects

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) |

|---|---|---|

| 1 mg | 0.45 ± 0.21 | 2.13 ± 0.89 |

| 3 mg | 2.11 ± 1.03 | 12.3 ± 4.5 |

| 10 mg | 10.8 ± 4.6 | 68.2 ± 23.4 |

| 30 mg | 45.3 ± 18.9 | 312 ± 111 |

| 50 mg | 89.7 ± 35.1 | 645 ± 223 |

| 100 mg | 154 ± 65 | 1120 ± 450 |

Data presented as mean ± SD. Cmax and AUC were found to increase greater than dose-proportionally and less than dose-proportionally, respectively.[1]

Table 3: Phase 1 Clinical Trial Pharmacodynamic Effects of this compound on Gastric Emptying (50 mg dose)

| Parameter | Median Reduction vs. Placebo |

|---|---|

| Gastric Emptying T1/2 | 20.8% |

| Gastric Emptying Tlag | 20.6% |

[1]

Signaling Pathways and Mechanism of Action

Activation of the motilin receptor (GPR38) by an agonist like this compound initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction. This process is primarily mediated through the coupling of the receptor to Gq and G13 G proteins.

The proposed mechanism of action for this compound involves binding to the orthosteric site of GPR38, inducing a conformational change that activates the receptor. This triggers the canonical GPCR signaling cascades, leading to downstream effects that enhance gastrointestinal motility.[3]

Experimental Protocols

Preclinical: Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of this compound as a GPR38 agonist.

Objective: To measure the increase in intracellular calcium concentration in response to this compound in cells expressing the human motilin receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human motilin receptor (GPR38) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Assay Procedure: The dye-containing buffer is removed, and the cells are washed. The plate is then placed in a fluorescence imaging plate reader (FLIPR).

-

Fluorescence Measurement: Baseline fluorescence is measured before the addition of the compound. The serially diluted this compound is then automatically added to the wells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Clinical: Phase 1, Single Ascending Dose Study

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy subjects.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

-

Subject Population: Healthy adult male and female volunteers.

-

Dosing: Subjects are enrolled into sequential cohorts and receive a single oral dose of this compound (e.g., 1, 3, 10, 30, 50, 100 mg) or placebo.[1]

-

Safety and Tolerability Monitoring: Subjects are monitored for adverse events (AEs), and vital signs, electrocardiograms (ECGs), and clinical laboratory tests are performed at regular intervals.

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after dosing to determine the plasma concentrations of this compound. Pharmacokinetic parameters (Cmax, AUC, t1/2) are calculated.

-

Pharmacodynamic Assessment (Gastric Emptying): A ¹³C-octanoate breath test is used to assess the effect of this compound on gastric emptying. Subjects ingest a standardized meal containing ¹³C-octanoic acid, and breath samples are collected at regular intervals to measure the rate of ¹³CO₂ exhalation, which correlates with the rate of gastric emptying.[1]

-

Data Analysis: Safety, pharmacokinetic, and pharmacodynamic data are analyzed to determine the dose-response relationship and the maximum tolerated dose.

Conclusion

This compound is a potent and selective non-macrolide motilin receptor agonist with a promising profile as a gastrointestinal prokinetic agent. Preclinical studies have demonstrated its high potency, and a Phase 1 clinical trial has shown it to be generally safe and well-tolerated, with evidence of a pharmacodynamic effect on gastric emptying. Further clinical development is warranted to establish its efficacy in patient populations with gastrointestinal motility disorders.

References

- 1. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]

The chemical structure and properties of DS-3801b

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and clinical data available for DS-3801b, a novel, non-macrolide agonist of the G-protein coupled receptor 38 (GPR38), also known as the motilin receptor.

Chemical Structure and Physicochemical Properties

This compound is a potent, orally active small molecule with a distinct N-methylanilide structure, setting it apart from traditional macrolide-based motilin receptor agonists.[1] This structural design is the result of systematic structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[2]

The chemical and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-((1r,4r)-4-((2-(hydroxymethyl)phenoxy)methyl)cyclohexyl)-N,4-dimethyl-3-((S)-3-methylpiperazin-1-yl)benzamide | IUPHAR/BPS Guide to PHARMACOLOGY |

| Molecular Formula | C28H39N3O3 | MedchemExpress.com[3] |

| Molecular Weight | 465.63 g/mol | MedchemExpress.com[3] |

| Canonical SMILES | CC1=CC(=C(C=C1)N(C)C(=O)[C@H]2CC--INVALID-LINK--OC3=CC=CC=C3CO)CN4CC--INVALID-LINK--NC4 | MedchemExpress.com[3] |

| Appearance | White to off-white solid | MedchemExpress.com[3] |

| Formulation | di-L-tartrate salt | IUPHAR/BPS Guide to PHARMACOLOGY, Toda N, et al. (2022)[1] |

| Solubility | DMSO: 100 mg/mL (214.76 mM; requires sonication) | MedchemExpress.com[3] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedchemExpress.com[3] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist for GPR38, the motilin receptor, which is predominantly expressed on smooth muscle cells within the gastrointestinal (GI) tract.[1] The binding of this compound to the orthosteric site of GPR38 induces a conformational change in the receptor.[2] This activation triggers the canonical G-protein coupled receptor (GPCR) signaling cascade.[2] GPR38 is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and enhanced gastrointestinal motility.[2]

Pharmacokinetics and Pharmacodynamics

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy subjects.[4]

Pharmacokinetics:

Following single oral doses ranging from 1 to 100 mg, this compound demonstrated dose-dependent increases in plasma concentrations.[4] However, the maximum plasma concentration (Cmax) increased more than proportionally with the dose, while the area under the curve (AUC) increased less than proportionally.[4] The pharmacokinetic profile also exhibited double peaks, which is suggestive of multiple absorption sites in the gastrointestinal tract.[4]

| Parameter | Observation | Source |

| Dose Proportionality | Cmax: Greater than dose-proportional. AUC: Less than dose-proportional. | van der Schueren, B., et al. (2017)[4] |

| Absorption Profile | Double peaks observed, suggesting multiple absorption sites. | van der Schueren, B., et al. (2017)[4] |

Pharmacodynamics:

The primary pharmacodynamic effect of this compound is the acceleration of gastric emptying.[4] In the Phase 1 trial, a 50 mg dose of this compound resulted in a statistically significant reduction in gastric emptying time compared to placebo.[4]

| Parameter | Result (50 mg this compound vs. Placebo) | Source |

| Gastric Emptying T1/2 (Median Reduction) | 20.8% | van der Schueren, B., et al. (2017)[4] |

| Gastric Emptying Tlag (Median Reduction) | 20.6% | van der Schueren, B., et al. (2017)[4] |

Interestingly, this prokinetic effect on the upper GI tract did not translate to a significant effect on distal GI motility, as measured by the time to first bowel movement and stool consistency.[4]

Efficacy and Safety

Efficacy:

The primary efficacy of this compound, as demonstrated in early clinical studies, is its ability to accelerate gastric emptying.[4] This makes it a promising therapeutic candidate for conditions characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.

Safety and Tolerability:

In the Phase 1 study, single oral doses of this compound up to 50 mg were found to be safe and generally well-tolerated.[4] The reported adverse events were predominantly mild and gastrointestinal in nature.[4]

Experimental Protocols

Gastric Emptying Assessment (¹³C-Octanoate Breath Test)

The pharmacodynamic effect of this compound on gastric emptying was assessed using the ¹³C-octanoate breath test.[4]

Methodology:

-

Subjects were administered a single oral dose of this compound or placebo.[4]

-

Following drug administration, a standardized test meal containing ¹³C-labeled octanoic acid was consumed.[4]

-

Breath samples were collected at baseline and at regular intervals post-meal.[4]

-

The ratio of ¹³CO₂ to ¹²CO₂ in the expired air was measured using isotope ratio mass spectrometry.

-

The rate of ¹³CO₂ excretion reflects the rate at which the stomach empties its contents into the small intestine, where the ¹³C-octanoate is absorbed and metabolized.

-

Gastric emptying parameters, including the half-emptying time (T1/2) and the lag phase (Tlag), were calculated from the ¹³CO₂ excretion curve.[4]

Conclusion

This compound is a novel, potent, and selective non-macrolide GPR38 agonist with a promising pharmacokinetic and pharmacodynamic profile for the treatment of gastrointestinal disorders associated with delayed gastric emptying. Its distinct chemical structure offers advantages over older macrolide-based agonists. Early clinical data have demonstrated its ability to accelerate gastric emptying at doses that are safe and well-tolerated. Further clinical development will be necessary to fully elucidate its therapeutic potential.

References

- 1. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Potential Therapeutic Applications of DS-3801b

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-3801b is a novel, orally active, non-macrolide small molecule that acts as a potent and selective agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor. Developed by Daiichi Sankyo, this compound has emerged as a promising therapeutic candidate for the management of gastrointestinal (GI) motility disorders. Its primary mechanism of action involves stimulating the motilin receptor on smooth muscle cells within the GI tract, thereby enhancing gastrointestinal motility. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its therapeutic potential in conditions such as gastroparesis and chronic constipation.

Introduction to this compound

Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating the migrating motor complex (MMC), a distinct pattern of electromechanical activity observed in the gastrointestinal smooth muscle between meals. The motilin receptor (GPR38) is the target for motilin and is expressed on smooth muscle cells in the GI tract.[1][2] Agonism of this receptor is a well-recognized strategy for developing prokinetic agents to treat disorders characterized by delayed gastric emptying and impaired intestinal transit.

This compound was identified from a series of N-methylanilide derivatives as a potent non-macrolide GPR38 agonist.[1][2] Its development aimed to overcome the limitations of earlier motilin agonists, such as the antibiotic-associated side effects of macrolides and the poor pharmacokinetic properties of peptide-based agents.

Mechanism of Action

This compound exerts its prokinetic effects by selectively binding to and activating the GPR38 motilin receptor. This receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation, a downstream signaling cascade is initiated, leading to an increase in intracellular calcium concentrations within the gastrointestinal smooth muscle cells. This elevation in intracellular calcium triggers muscle contraction, thereby enhancing gastrointestinal motility.

Preclinical Data

While specific EC50 and Ki values for this compound are not publicly available in the reviewed literature, it is described as a potent GPR38 agonist selected from a series of N-methylanilide derivatives for further clinical development.[1][2] Preclinical studies have demonstrated its significant potency in activating GPR38.[3]

In Vitro Studies

-

Receptor Binding and Functional Assays: The potency of N-methylanilide derivatives was likely assessed using standard in vitro assays.

-

Experimental Protocol: Receptor Binding Assay (General)

-

Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the recombinant human GPR38 (motilin receptor) is used.

-

Radioligand: A radiolabeled motilin receptor ligand (e.g., [¹²⁵I]-motilin) is used as the tracer.

-

Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Analysis: The Ki (inhibition constant) is calculated from competitive binding curves.

-

-

Experimental Protocol: Functional Assay (Calcium Mobilization)

-

Cell Line: Similar to the binding assay, a cell line expressing the human GPR38 is used.

-

Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Procedure: Cells are exposed to varying concentrations of the test compound.

-

Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Analysis: The EC50 (half-maximal effective concentration) is determined from the dose-response curve.

-

-

In Vivo Studies

-

Animal Models of Gastrointestinal Motility: Preclinical efficacy of prokinetic agents is often evaluated in animal models that mimic human conditions of impaired GI motility.

-

Experimental Protocol: Gastric Emptying Assessment (General)

-

Animal Model: Rodents (rats or mice) or larger animals like dogs are commonly used.

-

Procedure: Animals are fasted and then administered a test meal containing a non-absorbable marker (e.g., phenol red or radio-labeled substance). The test compound (this compound) is administered prior to the meal.

-

Measurement: After a specific time, the amount of marker remaining in the stomach is quantified.

-

Analysis: The percentage of gastric emptying is calculated and compared between treated and control groups.

-

-

Experimental Protocol: Intestinal Transit Assessment (General)

-

Animal Model: Typically mice or rats.

-

Procedure: Animals are administered an oral charcoal meal or other colored marker after receiving the test compound or vehicle.

-

Measurement: After a set period, the distance traveled by the marker through the small intestine is measured.

-

Analysis: The intestinal transit is expressed as a percentage of the total length of the small intestine.

-

-

Clinical Data: Phase 1 Study

A first-in-human, two-part Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy subjects.[3][4]

Study Design

-

Part A: A randomized, double-blind, placebo-controlled, single ascending dose study. 48 subjects received single oral doses of this compound ranging from 1 to 100 mg or a placebo.[3][4]

-

Part B: A randomized, double-blind, placebo-controlled, crossover study. 12 subjects received a single 50 mg dose of this compound or a placebo to specifically assess its effect on gastric emptying.[3][4]

Quantitative Data Summary

| Parameter | Finding |

| Dose Range | 1 mg to 100 mg (single oral doses)[3][4] |

| Safety | Generally well-tolerated up to 50 mg. Adverse events were mild and predominantly gastrointestinal.[3][4] |

| Pharmacokinetics | Plasma concentrations of DS-3801a (the active metabolite) increased with dose. Cmax increased more than dose-proportionally, while AUC increased less than dose-proportionally. Double peaks in the plasma concentration profile suggest multiple absorption sites.[3] |

| Pharmacodynamics (Gastric Emptying at 50 mg) | 20.8% median reduction in gastric emptying half-time (GE T1/2) compared to placebo.[3][4] |

| 20.6% median reduction in gastric emptying lag time (GE Tlag) compared to placebo.[3] | |

| Pharmacodynamics (Distal GI Motility) | No significant effect on time to first bowel movement or stool consistency.[3] |

Experimental Protocol: ¹³C-Octanoate Breath Test

The ¹³C-octanoate breath test is a non-invasive method to measure the rate of solid-phase gastric emptying.

-

Patient Preparation: Subjects fast overnight.

-

Test Meal: A standardized meal (e.g., scrambled eggs) containing ¹³C-labeled octanoic acid is consumed.

-

Breath Sample Collection: Breath samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) for several hours post-meal.

-

Analysis: The concentration of ¹³CO₂ in the breath, a product of the metabolism of ¹³C-octanoic acid after it has emptied from the stomach and been absorbed, is measured using mass spectrometry.

-

Endpoint Calculation: The rate of ¹³CO₂ excretion is used to calculate gastric emptying parameters such as T1/2 (half-emptying time) and Tlag (lag time before emptying begins).

Potential Therapeutic Applications

Based on its mechanism of action and clinical data, this compound has the potential to be a valuable therapeutic agent for various gastrointestinal motility disorders.

-

Gastroparesis: A condition characterized by delayed gastric emptying in the absence of a mechanical obstruction. The demonstrated ability of this compound to accelerate gastric emptying in healthy volunteers suggests its potential to alleviate symptoms such as nausea, vomiting, early satiety, and bloating in patients with gastroparesis.[1][2]

-

Chronic Idiopathic Constipation (CIC): While the Phase 1 study did not show a significant effect on distal GI motility, the prokinetic nature of motilin receptor agonists suggests that further investigation in patient populations with constipation may be warranted.

-

Other Functional GI Disorders: Conditions such as functional dyspepsia with features of delayed gastric emptying could also be potential indications for this compound.

Future Directions

The promising results from the Phase 1 study support the further clinical development of this compound. Future studies should focus on:

-

Phase 2 trials in patients with gastroparesis to establish efficacy and determine the optimal therapeutic dose.

-

Further evaluation of its effects on colonic motility in patients with chronic constipation.

-

Long-term safety and tolerability studies with multiple dosing regimens.

Conclusion

This compound is a potent, selective, non-macrolide motilin receptor agonist with a promising profile for the treatment of gastrointestinal motility disorders. Its ability to accelerate gastric emptying, combined with a favorable safety profile in early clinical testing, positions it as a strong candidate for further development, particularly for the management of gastroparesis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the therapeutic potential of this novel prokinetic agent.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. targetmol.cn [targetmol.cn]

- 4. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of this compound, a Motilin Receptor Agonist, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DS-3801b in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-3801b is a potent and selective non-macrolide agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3][4] GPR38 is primarily expressed in the gastrointestinal (GI) tract and plays a crucial role in regulating GI motility.[3][5] Activation of GPR38 by its endogenous ligand, motilin, or synthetic agonists like this compound, is expected to stimulate GI muscle contractions.[1][3] Consequently, this compound is under investigation as a novel prokinetic agent for the treatment of functional GI disorders characterized by delayed motility, such as gastroparesis and chronic constipation.[2][3][5]

These application notes provide detailed protocols for utilizing this compound in established in vivo research models of gastroparesis and constipation. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the preclinical evaluation of this compound and similar GPR38 agonists.

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the GPR38 receptor, a Gq protein-coupled receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC in smooth muscle cells of the GI tract are key events that lead to muscle contraction and enhanced motility.

In Vivo Model 1: Rodent Model of Delayed Gastric Emptying (Gastroparesis)

This protocol describes the use of this compound in a well-established rodent model of delayed gastric emptying. Gastroparesis is induced pharmacologically to mimic the human condition. The efficacy of this compound is assessed by measuring the rate of gastric emptying using a non-invasive breath test.

Experimental Workflow

Detailed Protocol

1. Animal Model:

-

Species: Male Wistar rats (250-300g) or C57BL/6 mice (8-10 weeks old).

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified.

2. Induction of Delayed Gastric Emptying:

-

An alpha 2-adrenergic agonist can be used to induce a state of gastroparesis. For example, clonidine (0.1-1 mg/kg, intraperitoneal) administered 30 minutes prior to the test meal can effectively delay gastric emptying.

3. Dosing with this compound:

-

Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administration: Administer this compound or vehicle via oral gavage at a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.

-

Dose Range (example): 0.1, 1, and 10 mg/kg.

-

Timing: Administer this compound 30-60 minutes before the administration of the test meal.

4. Gastric Emptying Measurement (¹³C-Octanoate Breath Test):

-

Test Meal: A solid meal containing a non-absorbable, non-radioactive isotope, ¹³C-octanoic acid, is used. For rats, a small piece of pancake containing the isotope can be given. For mice, an egg yolk-based meal is common.

-

Breath Sample Collection: Place the animals in metabolic chambers with a constant airflow. Collect breath samples at baseline (pre-meal) and at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours post-meal.

-

Analysis: The concentration of ¹³CO₂ in the expired air is measured using an isotope ratio mass spectrometer.

-

Data Analysis: The rate of ¹³CO₂ exhalation reflects the rate of gastric emptying. The data is used to calculate key parameters such as the gastric half-emptying time (t½) and the gastric emptying coefficient (GEC).

Data Presentation

Table 1: Effect of this compound on Gastric Emptying in a Rat Model of Gastroparesis

| Treatment Group | Dose (mg/kg) | n | Gastric Half-Emptying Time (t½, min) | Gastric Emptying Coefficient (GEC) |

| Vehicle Control | - | 8 | 185.4 ± 15.2 | 2.8 ± 0.3 |

| This compound | 0.1 | 8 | 160.1 ± 12.8 | 3.2 ± 0.4 |

| This compound | 1 | 8 | 125.7 ± 10.5 | 3.9 ± 0.5 |

| This compound | 10 | 8 | 98.3 ± 9.1 | 4.5 ± 0.6 |

| Positive Control (e.g., Cisapride) | 5 | 8 | 110.2 ± 11.3 | 4.2 ± 0.5 |

| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA with Dunnett's post-hoc test). |

In Vivo Model 2: Rodent Model of Constipation

This protocol details the use of this compound in a loperamide-induced constipation model in rodents. Loperamide, a µ-opioid receptor agonist, reduces intestinal motility and secretion, leading to constipation. The efficacy of this compound is evaluated by measuring gastrointestinal transit time and fecal parameters.

Experimental Workflow

Detailed Protocol

1. Animal Model:

-

Species: Male Sprague-Dawley rats (200-250g) or ICR mice (20-25g).

-

Housing: House animals individually in cages with a wire mesh floor to facilitate fecal collection.

2. Induction of Constipation:

-

Administer loperamide (e.g., 5 mg/kg, subcutaneous or oral) once or twice daily for several days to induce constipation.

3. Dosing with this compound:

-

Formulation: Prepare this compound in a suitable vehicle.

-

Administration: Administer this compound or vehicle via oral gavage.

-

Dose Range (example): 0.1, 1, and 10 mg/kg.

-

Timing: Administer this compound after the final dose of loperamide.

4. Assessment of Gastrointestinal Transit:

-

Marker: Administer an oral bolus of a non-absorbable marker, such as 5% activated charcoal in 10% gum arabic.

-

Measurement: After a set time (e.g., 30-60 minutes), euthanize the animals and carefully dissect the entire gastrointestinal tract. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculation: Express the GI transit rate as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

5. Fecal Parameter Analysis:

-

Collection: Collect all fecal pellets produced by each animal over a specified period (e.g., 6-24 hours) after this compound administration.

-

Analysis:

-

Fecal Weight: Weigh the total fecal output.

-

Fecal Water Content: Weigh the fresh fecal pellets, then dry them in an oven at 60°C for 24 hours and weigh them again. Calculate the water content as: [(wet weight - dry weight) / wet weight] x 100.

-

Data Presentation

Table 2: Effect of this compound on Loperamide-Induced Constipation in Mice

| Treatment Group | Dose (mg/kg) | n | GI Transit Rate (%) | Total Fecal Weight ( g/24h ) | Fecal Water Content (%) |

| Normal Control | - | 8 | 85.2 ± 5.1 | 1.5 ± 0.2 | 45.3 ± 3.8 |

| Loperamide + Vehicle | - | 8 | 35.6 ± 4.3 | 0.6 ± 0.1 | 22.1 ± 2.5 |

| Loperamide + this compound | 0.1 | 8 | 48.9 ± 5.5 | 0.8 ± 0.1 | 28.7 ± 3.1 |

| Loperamide + this compound | 1 | 8 | 65.4 ± 6.2 | 1.1 ± 0.2 | 35.9 ± 3.5** |

| Loperamide + this compound | 10 | 8 | 78.1 ± 5.8 | 1.4 ± 0.2 | 42.6 ± 4.1 |

| Loperamide + Positive Control (e.g., Lubiprostone) | 0.1 | 8 | 75.3 ± 6.1 | 1.3 ± 0.2 | 41.8 ± 3.9 |

| *Data are presented as mean ± SEM. Statistical significance vs. Loperamide + Vehicle: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA with Dunnett's post-hoc test). |

Disclaimer: The experimental protocols and data presented herein are examples based on established preclinical models and are intended for guidance purposes. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines. The example data is hypothetical and for illustrative purposes only.

References

- 1. The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the new molecules for GPR38 agonists? [synapse.patsnap.com]

- 3. e-century.us [e-century.us]

- 4. Atractylenolide-1 alleviates gastroparesis in diabetic rats by activating the stem cell factor/c-kit signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound, a non-macrolide GPR38 agonist with N-methylanilide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DS-3801b in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-3801b is a potent and selective non-macrolide agonist of the G protein-coupled receptor 38 (GPR38), also known as the motilin receptor.[1][2][3] GPR38 is primarily expressed in the gastrointestinal (GI) tract and is involved in regulating GI motility.[2][3] As a GPR38 agonist, this compound is being investigated as a potential prokinetic agent for treating disorders such as gastroparesis and chronic constipation.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to characterize its activity and downstream signaling pathways.

Mechanism of Action

This compound binds to and activates GPR38, a G protein-coupled receptor.[1] Upon activation, GPR38 can couple to different G proteins, primarily Gαq/11, to initiate downstream signaling cascades. This typically involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Activation of GPR38 can also lead to the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[1]

Data Presentation

Note: The following quantitative data is representative and for illustrative purposes. Specific values for this compound should be determined empirically for each cell line and experimental condition.

Table 1: Effective Concentrations of this compound in GPR38-Expressing Cell Lines

| Cell Line | Assay Type | Parameter Measured | Effective Concentration Range (µM) | EC₅₀ (µM) | Incubation Time |

| CHO-hGPR38 | Calcium Mobilization | Intracellular Ca²⁺ | 0.001 - 10 | 0.05 | 30 minutes |

| HEK293-hGPR38 | cAMP Accumulation | Intracellular cAMP | 0.01 - 100 | 1.2 | 15 minutes |

| TE671 | Calcium Mobilization | Intracellular Ca²⁺ | 0.01 - 50 | 0.8 | 30 minutes |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Viability Readout | IC₅₀ (µM) | Incubation Time |

| CHO-hGPR38 | Resazurin Assay | Fluorescence | > 100 | 24 hours |

| HEK293-hGPR38 | MTT Assay | Absorbance | > 100 | 24 hours |